molecular formula C7H12O B074084 2,2,3-Trimethylcyclobutanone CAS No. 1449-49-6

2,2,3-Trimethylcyclobutanone

Cat. No. B074084
CAS RN: 1449-49-6
M. Wt: 112.17 g/mol
InChI Key: XCNUTNIUANPMKW-UHFFFAOYSA-N
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Description

2,2,3-Trimethylcyclobutanone is a chemical compound with the molecular formula C7H12O . It is also known by other names such as 2,2,3-Trimethylcyclobutanon in German, 2,2,3-Triméthylcyclobutanone in French, and Cyclobutanone, 2,2,3-trimethyl- .


Molecular Structure Analysis

The molecular structure of 2,2,3-Trimethylcyclobutanone consists of a four-membered cyclobutane ring with a ketone functional group and three methyl groups attached . The molecular weight is 112.170 Da .


Physical And Chemical Properties Analysis

2,2,3-Trimethylcyclobutanone has a density of 0.9±0.1 g/cm3, a boiling point of 139.6±8.0 °C at 760 mmHg, and a vapour pressure of 6.4±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 37.7±3.0 kJ/mol and a flash point of 31.5±10.7 °C . The compound has a molar refractivity of 32.6±0.3 cm3 and a molar volume of 125.9±3.0 cm3 .

Scientific Research Applications

  • Synthesis and Polymerization : A study explored the synthesis and polymerization of Trimethyl Bicyclobutane‐1,2,2‐Tricarboxylate, a related compound, which polymerized under free radical initiation and copolymerized with vinyl monomers of varying polarity (H. K. Hall & W. Fischer, 1977).

  • Detection in Irradiated Food : Research developed a rapid supercritical fluid extraction method for the qualitative detection of 2-alkylcyclobutanones in gamma-irradiated fresh and sea water fish. These compounds are used as chemical markers for irradiated foods containing lipids (I. Tewfik, H. Ismail & S. Sumar, 1999).

  • Chemical Vapor Deposition : Another study looked into in situ N2-doping of 3C-SiC films during growth by chemical vapor deposition on Si(111) substrates using single organosilane precursors, including silacyclobutane, a related cyclobutane derivative (Jin Ming Chen, A. Steckl & M. Loboda, 2000).

  • Intermediates in Synthesis : Cyclobutyl derivatives, potentially including similar compounds to 2,2,3-Trimethylcyclobutanone, have been used as intermediates in the synthesis of complex structures like chromenes containing a cyclobutane ring (A. Bernard et al., 2004).

  • Marker for Irradiated Chicken : There's research on synthesizing and characterizing 2-dodecylcyclobutanone to confirm its presence in irradiated chicken samples, indicating its potential use as a marker for irradiated foods (D. Boyd et al., 1991).

properties

IUPAC Name

2,2,3-trimethylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-5-4-6(8)7(5,2)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNUTNIUANPMKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10932444
Record name 2,2,3-Trimethylcyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10932444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3-Trimethylcyclobutanone

CAS RN

1449-49-6
Record name 2,2,3-Trimethyl cyclobutanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001449496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,3-Trimethylcyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10932444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
NJ Turro, RB Gagosian - Journal of the American Chemical …, 1970 - ACS Publications
The reaction of diazomethane and diazoethane with 2, 2, 3-trimethylcyclopropanone (1) and 2-methyl-cyclopropanone (14) to yield cyclobutanone products is reported. The reactions of …
Number of citations: 54 pubs.acs.org
HM Frey, AT Cocks - The Journal of Physical Chemistry, 1971 - ACS Publications
In this paper we have demonstrated the existence of three reactions which proceed through a persistent collision complex at low initial relative kinetic energies. For the 02+(D2, D) D02+ …
Number of citations: 1 pubs.acs.org
JM O'Brien, JS Kingsbury - The Journal of Organic Chemistry, 2011 - ACS Publications
New conditions for the conversion of simple tertiary amides to α-chloroenamines and their use in Zn(II)-catalyzed cycloaddition reactions with commercial α,β-unsaturated carbonyl …
Number of citations: 29 pubs.acs.org
LR Subramanian, GSK Rao - Tetrahedron Letters, 1967 - Elsevier
Puckered conformations with quasi-axial aud equatorial substituents (R-6) for the cyclobutanes III-VI follow from the bridged half-chair Y-shaped geometry of a-pinene (7). The …
Number of citations: 6 www.sciencedirect.com
K Sauer, KD Philipson, SC Tsai - The Journal of Physical …, 1971 - ACS Publications
Agreement between calculated and observed rotational strengths for solution monomers of chlorophyll, bacteriochlorophyll, and relatedmolecules has been improvedby an order of …
Number of citations: 42 pubs.acs.org
W Ma, Y Zhu, J Shi, J Wang, M Wang, C Shao, H Yan… - Food Chemistry, 2021 - Elsevier
Various dark teas are quite different in their volatile profiles, mainly due to the huge differences in the phytochemical profiles of dark raw tea and the diverse post-fermentation …
Number of citations: 52 www.sciencedirect.com
JA Kloek - 1972 - search.proquest.com
A synthetic route leading to the skeletal and functional features of the C and D rings of steviol and any of the gibberellins based on a-photoannelation of an unsaturated aldehyde …
Number of citations: 2 search.proquest.com
D Fielding, G Hartel, D Pass, M Davis… - Journal of breath …, 2020 - iopscience.iop.org
Volatile organic compound (VOC) breath testing of lung and head and neck squamous cell carcinoma (SCC) has been widely studied, however little is known regarding VOC profiles of …
Number of citations: 10 iopscience.iop.org
H Bestian, D Günther - Angewandte Chemie International …, 1963 - Wiley Online Library
Free dimethylketene is difficult to handle because of its tendancy to dimerize even at low temperatures and to from explosive peroxides with atmospheric oxygen. In contrast, the …
Number of citations: 14 onlinelibrary.wiley.com
JM O'Brien - 2012 - search.proquest.com
• Chapter 1. A Practical Synthesis of 3-Acyl Cyclobutanones by [2+ 2] Annulation. Mechanism and Utility of the Zn (II)-Catalyzed Condensation of α-Chloroenamines with Electron-…
Number of citations: 3 search.proquest.com

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